(2R)-2-(3,5-dimethylphenoxy)propanoic acid
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Overview
Description
(2R)-2-(3,5-dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C₁₁H₁₄O₃ It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5-dimethylphenoxy)propanoic acid typically involves the reaction of 3,5-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 3,5-dimethylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,5-dimethylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-(3,5-dimethylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(3,5-dimethylphenoxy)propanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid: Similar in structure but with a different substitution pattern on the phenyl ring.
3-(2,5-Dimethoxyphenyl)propanoic Acid: Contains methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
(2R)-2-(3,5-dimethylphenoxy)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of methyl groups at the 3 and 5 positions of the phenoxy ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-(3,5-dimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
HABNTEYLRKTXHN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C |
Origin of Product |
United States |
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